molecular formula C11H20O4S B610251 Propargyl-PEG4-thiol CAS No. 1347750-80-4

Propargyl-PEG4-thiol

Cat. No. B610251
M. Wt: 248.34
InChI Key: QFVYBCQBSOIWFU-UHFFFAOYSA-N
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Description

Propargyl-PEG4-thiol is a crosslinker containing a propargyl group and thiol group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . It is also used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

The synthesis of Propargyl-PEG4-thiol involves the reaction of propargylic carbonates with α-substituted nitroacetates using Cu−pybox as a catalyst . This reaction is characterized by high diastereo- and enantioselectivities .


Molecular Structure Analysis

The molecular structure of Propargyl-PEG4-thiol is represented by the linear formula C11H20O4S . It has a molecular weight of 248.34 .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG4-thiol readily reacts with azide-bearing biomolecules via copper catalyzed azide-alkyne cycloaddition (CuAAc) to form a stable triazole linkage . The thiol group reacts easily with maleimide, OPSS, vinylsulfone and forms a stable carbon sulfide .


Physical And Chemical Properties Analysis

Propargyl-PEG4-thiol has a molecular weight of 248.34 and a chemical formula of C11H20O4S . It is recommended to be stored under refrigerated conditions .

Scientific Research Applications

  • Biocompatible Hydrogels: Propargyl-PEG4-thiol is used in the development of biocompatible hydrogels, particularly in biomedical applications such as drug delivery and regenerative medicine. Different cross-linking chemistries, including Michael-type addition reactions and acrylate polymerization, are utilized to create PEG-Thiol hydrogel networks. These hydrogels can be tailor-made for specific biomedical applications (Yom-Tov, Seliktar, & Bianco-Peled, 2016).

  • Nanosphere and Micelle Formation: Propargyl-PEG4-thiol is involved in the synthesis of poly(e-caprolactone)-g-polyethylene glycol (PCL-g-PEG) copolymers. These copolymers can generate nanospheres or micelles, useful in drug delivery applications, such as the encapsulation and controlled release of drugs like curcumin (Samad et al., 2015).

  • Block Copolymer Synthesis: Propargyl-PEG4-thiol is used in novel synthetic procedures for preparing block copolymers, employing thiol-X chemistry. This methodology is significant in macromolecular synthesis, offering efficient routes for exploring possibilities in macromolecular engineering (Musa, Kiskan, & Yagcı, 2014).

  • Gold Nanoparticle Stabilization: In the stabilization of gold nanoparticles, Propargyl-PEG4-thiol plays a critical role. It is used to create hydrophobic shields that reduce protein adsorption and macrophage uptake, which is vital in biomedical applications such as drug delivery and imaging (Larson, Joshi, & Sokolov, 2012).

  • Degradable Hydrogels: Thiol-ene photoclick hydrogels, involving Propargyl-PEG4-thiol, have been explored for tissue engineering and controlled release applications. These hydrogels offer rapid gelation and a high degree of cross-linking, which can be tailored for specific biomedical applications (Shih & Lin, 2012).

  • PEGylation of Proteins: Propargyl-PEG4-thiol is utilized in PEGylation processes to increase the therapeutic efficacy of protein-based medicines. It enables site-specific PEGylation without affecting the protein's structure or biological activity, important in developing cost-effective biopharmaceuticals (Brocchini et al., 2008).

Safety And Hazards

Propargyl-PEG4-thiol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Propargyl-PEG4-thiol has potential applications in bioconjugation and targeted drug delivery . The propargyl group can form a triazole linkage with azide-bearing compounds or biomolecules via copper catalyzed Click Chemistry reactions .

properties

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4S/c1-2-3-12-4-5-13-6-7-14-8-9-15-10-11-16/h1,16H,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVYBCQBSOIWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274013
Record name 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG4-thiol

CAS RN

1347750-80-4
Record name 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1347750-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
CM Loudy, J Allouche, A Bousquet, H Martinez, L Billon - Nanoscale, 2020 - pubs.rsc.org
… Casbas at Arkema Industry for the TEM analysis realized on propargyl-PEG4-thiol-capped gold nanoparticles, and F. Ehrenfeld and A. Laffore for constructing and making available a …
Number of citations: 7 pubs.rsc.org

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